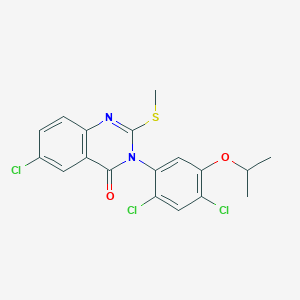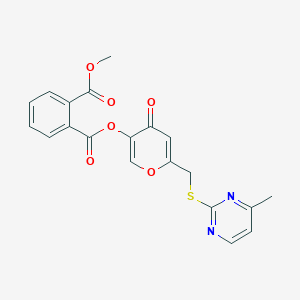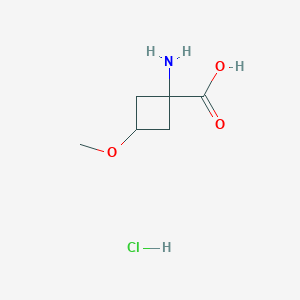![molecular formula C11H19NO3 B2564506 1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one CAS No. 2361658-21-9](/img/structure/B2564506.png)
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a methoxyethyl group and a methyl group, as well as a prop-2-en-1-one moiety. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the morpholine ring, which is then substituted with a methoxyethyl group and a methyl group.
Reaction Conditions: The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the substitution reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
化学反应分析
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide, leading to the formation of new derivatives.
Major Products: The major products formed from these reactions include various substituted morpholine derivatives, ketones, alcohols, and carboxylic acids.
科学研究应用
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It may modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and oxidative stress. The exact mechanism of action is still under investigation and may vary depending on the specific application.
相似化合物的比较
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-[2-(2-Hydroxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may result in different chemical and biological properties.
1-[2-(2-Ethoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one: The presence of an ethoxyethyl group instead of a methoxyethyl group can also influence the compound’s reactivity and applications.
1-[2-(2-Methoxyethyl)-2-ethylmorpholin-4-yl]prop-2-en-1-one: Substituting the methyl group with an ethyl group may lead to variations in the compound’s physical and chemical properties.
属性
IUPAC Name |
1-[2-(2-methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-10(13)12-6-8-15-11(2,9-12)5-7-14-3/h4H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOYEWUHPTJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C=C)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2564424.png)

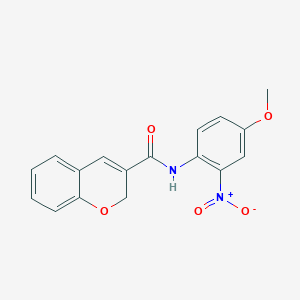
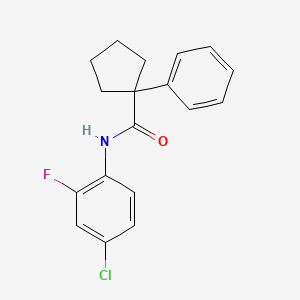
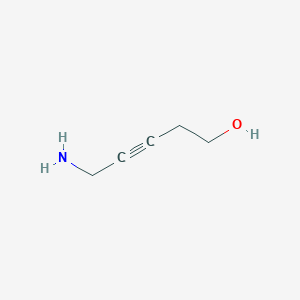

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2564435.png)
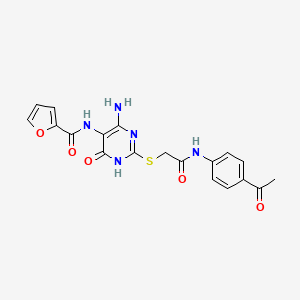
![4-[4-(2-naphthylmethyl)piperazino]-1H-indole](/img/structure/B2564438.png)
